REACTION_CXSMILES
|
C([N:22]([C:27]1[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=1)[CH2:23][C:24]([OH:26])=[O:25])(=O)C=CC=CC=CC=CC=CCCCCCCCCC.C(N(C1C=CC(O)=CC=1)CC(O)=O)(=O)C=CC=CC=CC=CC=CC=CCCCCCCCCC>>[OH:33][C:30]1[CH:31]=[CH:32][C:27]([NH:22][CH2:23][C:24]([OH:26])=[O:25])=[CH:28][CH:29]=1
|
Name
|
mixture
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
acyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-eicosapentaenoyl (4-hydroxyphenyl)-glycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC=CC=CC=CC=CCCCCCCCCC)(=O)N(CC(=O)O)C1=CC=C(C=C1)O
|
Name
|
N-docosahexaenoyl (4-hydroxyphenyl)-glycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC=CC=CC=CC=CC=CCCCCCCCCC)(=O)N(CC(=O)O)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared in Example 4
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |